3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid
Overview
Description
3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid is a brominated heterocyclic aromatic organic compound. It is characterized by the presence of a bromine atom attached to the imidazo[1,2-a]pyrazine ring system, which is further substituted with a carboxylic acid group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1 ...](https://pubs.rsc.org/en/content/articlepdf/2019/ra/c9ra06724h). One common method involves the reaction of α-bromoketones with 2-aminopyridines under metal-free conditions using oxidants like tert-butyl hydroperoxide (TBHP)[{{{CITATION{{{2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 .... The reaction proceeds via a one-pot tandem cyclization/bromination process[{{{CITATION{{{_2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods[_{{{CITATION{{{_2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 .... This could include optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques might also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1 ...](https://pubs.rsc.org/en/content/articlepdf/2019/ra/c9ra06724h)[{{{CITATION{{{_3{Functionalization of imidazo 1,2- - RSC Publishing.
Common Reagents and Conditions:
Oxidation: Reagents like TBHP can be used for oxidative cyclization[_{{{CITATION{{{_2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ....
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under different conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.
Scientific Research Applications
3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in biological studies to understand the interactions of brominated heterocycles with biological targets.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid is similar to other brominated heterocyclic compounds, such as 3-bromoimidazo[1,2-a]pyridine and 3-bromoimidazo[1,2-a]pyrimidine[_{{{CITATION{{{_2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 .... its unique structure, particularly the presence of the carboxylic acid group, distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity.
Comparison with Similar Compounds
3-Bromoimidazo[1,2-a]pyridine
3-Bromoimidazo[1,2-a]pyrimidine
3-Bromoimidazo[1,2-a]thiazole
Properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-3-10-6-5(7(12)13)9-1-2-11(4)6/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSLZKQSMGMMQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=N1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734940 | |
Record name | 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208082-43-2 | |
Record name | 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208082-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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